Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQBKLTTDOONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate involves the acid-catalyzed reaction of 3,3-dimethoxy-1-methylcyclobutanone with methanol. This process typically consists of the following steps:
- Starting Material: 3,3-dimethoxy-1-methylcyclobutanone
- Reagent: Methanol
- Catalyst: Acid catalyst (commonly mineral acids like HCl or sulfuric acid)
- Conditions: Controlled temperature and time to optimize yield and purity
This reaction results in the formation of the methyl ester with methoxy groups at the 3-position, preserving the methyl substitution at the 1-position. The acid catalyst facilitates esterification and stabilizes the dimethoxy substituents during the reaction.
Typical Reaction Parameters
| Parameter | Description |
|---|---|
| Solvent | Methanol |
| Catalyst | Acid catalyst (e.g., HCl, H2SO4) |
| Temperature | Ambient to 60°C |
| Reaction Time | Several hours (typically 12-24 h) |
| Purification | Silica gel chromatography or C18 reverse-phase HPLC |
| Yield | 70–100% depending on conditions |
This method is scalable and adaptable for industrial production, where continuous flow reactors and optimized purification steps are employed to maximize throughput and product quality.
Alternative Synthetic Strategies
Research literature suggests that methylation and cyclobutane ring formation can also be achieved via multi-step synthetic routes involving:
- Cyclization: Formation of the cyclobutane ring under inert atmosphere (e.g., nitrogen) using bases such as sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Methylation: Introduction of methyl groups using methyl iodide (CH3I) as the methylating agent.
- Purification: Column chromatography using hexane/ethyl acetate mixtures or reverse-phase C18 columns with acetonitrile/water gradients.
These steps are typically conducted at controlled temperatures (around 60°C) and under anhydrous conditions to prevent side reactions. Reported yields for these methods range from 70% to near quantitative, depending on reagent stoichiometry and reaction duration.
Industrial Preparation Considerations
In industrial settings, the synthesis of this compound is optimized for cost-effectiveness and scalability. Key factors include:
- Raw Material Selection: Availability and cost of 3,3-dimethoxy-1-methylcyclobutanone and methanol.
- Catalyst Efficiency: Use of acid catalysts that provide high turnover numbers and can be easily removed post-reaction.
- Reaction Engineering: Implementation of continuous flow reactors to improve heat and mass transfer, leading to higher yields and reduced reaction times.
- Purification Techniques: Use of advanced chromatographic methods and crystallization to achieve purity >97%.
While some industrial methods for related cyclobutanecarboxylates involve complex fluorinated reagents and multi-step sequences, the preparation of this compound favors simpler esterification and methoxylation steps to minimize costs and environmental impact.
Analytical Characterization Supporting Preparation
To ensure the successful preparation and purity of this compound, several analytical techniques are employed:
| Technique | Purpose | Typical Data/Indicators |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight (188.22 g/mol) and detect impurities | Retention time: 8–12 min under acetonitrile/water gradient |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural elucidation and confirmation of substitution pattern | Cyclobutane protons δ 2.5–3.5 ppm; methoxy protons δ 3.2–3.4 ppm; ester carbonyl carbon δ 170–175 ppm |
| High Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Purity >97% using C18 column, UV detection at 210–254 nm |
| Physical Properties Measurement | Density, boiling point, flash point | Density ~1.1 g/cm³; boiling point ~200°C; flash point ~75°C |
These data provide critical feedback for optimizing synthesis conditions and ensuring batch-to-batch consistency.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification | 3,3-dimethoxy-1-methylcyclobutanone + MeOH + acid catalyst; 12-24 h, 25-60°C | Simple, high yield, scalable | Requires careful acid handling |
| Base-mediated cyclization and methylation | NaH base, methyl iodide, DMF or THF, 0-60°C, inert atmosphere | High selectivity, controlled methylation | Multi-step, sensitive to moisture |
| Industrial continuous flow esterification | Continuous flow reactor, acid catalyst, methanol | Efficient, reproducible, scalable | Requires specialized equipment |
Research Findings and Notes
- The dimethoxy substitution at the 3-position enhances polarity and stability under acidic conditions, facilitating purification and downstream chemical transformations.
- Reaction conditions such as temperature and catalyst concentration directly influence yield and purity, with moderate temperatures (around 60°C) and controlled acid catalyst amounts providing optimal results.
- Purification via silica gel chromatography or reverse-phase HPLC is effective in removing side products and unreacted starting materials, achieving purities above 97%.
- Alternative synthetic approaches involving sodium hydride and methyl iodide enable selective methylation but require stringent anhydrous conditions and inert atmosphere to prevent side reactions.
- Industrial methods prioritize cost-effective raw materials and reaction conditions, avoiding expensive fluorinated reagents used in related cyclobutanecarboxylate syntheses.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclobutanecarboxylates.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives and functionalized compounds .
Biological Research
Potential Biological Activity
Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may interact with specific enzymes and affect metabolic pathways. This potential interaction could lead to applications in drug development and therapeutic interventions .
Enzyme Interactions
The compound's interactions with enzymes have been studied to understand its biochemical roles better. These studies aim to elucidate the mechanisms through which this compound may influence enzyme activity and metabolic processes .
Pharmaceutical Development
Precursor for Pharmaceutical Compounds
Ongoing research explores the potential of this compound as a precursor for pharmaceutical compounds. Its structural characteristics may lend themselves to modifications that enhance biological activity or target specific pathways within the body. This aspect is particularly relevant in developing new therapeutic agents .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in formulating products that require specific chemical characteristics or functionalities .
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate involves its interaction with various molecular targets, including enzymes and receptors . The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in Cyclobutane Carboxylates
Methyl 3,3-Dimethylcyclobutane-1-carboxylate (CAS 3854-83-9)
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Key Differences : Replaces methoxy groups with methyl groups.
- Impact: Reduced polarity due to non-oxygenated substituents, leading to lower boiling points and increased hydrophobicity. The absence of electron-donating methoxy groups may reduce stability under acidic conditions compared to the target compound .
Methyl 3-Chlorocyclobutanecarboxylate (CAS 15963-46-9)
- Molecular Formula : C₆H₉ClO₂
- Molecular Weight : 148.59 g/mol
- Key Differences : Chlorine substituent at the 3-position.
- Impact: The electron-withdrawing chlorine atom increases electrophilicity, making the compound more reactive in nucleophilic substitutions.
Methyl 3-Methylenecyclobutane-1-carboxylate (CAS 15963-40-3)
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- Key Differences : Features a methylene group (C=CH₂) instead of dimethoxy groups.
- Impact : The unsaturated cyclobutene ring introduces strain and reactivity, enabling participation in Diels-Alder or ring-opening reactions. The absence of methoxy groups reduces steric hindrance, favoring addition reactions .
Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate (CAS 54244-73-4)
- Molecular Formula : C₉H₁₄O₂
- Molecular Weight : 154.21 g/mol
- Key Differences : Ethyl ester group and methylene substituent.
- Impact : The ethyl ester increases lipophilicity and may slow hydrolysis rates compared to the methyl ester in the target compound. The methylene group offers similar reactivity to the unsaturated analog above .
Structural and Functional Group Analysis
| Compound | CAS | Substituents | Molecular Weight | Key Reactivity |
|---|---|---|---|---|
| Target Compound | 1523570-99-1 | 3,3-dimethoxy, 1-methyl | 188.22 | Polar, stable in acidic conditions |
| 3,3-Dimethyl analog | 3854-83-9 | 3,3-dimethyl | 142.20 | Hydrophobic, prone to oxidation |
| 3-Chloro analog | 15963-46-9 | 3-chloro | 148.59 | Electrophilic, reactive in SN2 reactions |
| 3-Methylene analog | 15963-40-3 | 3-methylene | 126.15 | High ring strain, Diels-Alder active |
| Ethyl 3-methylene analog | 54244-73-4 | Ethyl ester, 3-methylene | 154.21 | Lipophilic, slower ester hydrolysis |
Research Findings and Trends
Solubility and Polarity : The target compound’s dimethoxy groups confer higher solubility in polar solvents (e.g., acetonitrile) compared to dimethyl or chloro analogs .
Thermal Stability : Methoxy-substituted cyclobutanes exhibit greater thermal stability than unsaturated analogs due to reduced ring strain .
Catalytic Utility : The target compound’s ester and ether functionalities enable its use in cross-coupling reactions, contrasting with chloro analogs’ preference for nucleophilic pathways .
Biological Activity
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS Number: 1523570-99-1) is an organic compound characterized by a cyclobutane structure with two methoxy groups and a methyl group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula: C₉H₁₆O₄
- Molecular Weight: 188.23 g/mol
- IUPAC Name: Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
- Structure:
Synthesis
The synthesis of this compound typically involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with methanol in the presence of an acid catalyst. This multi-step organic reaction requires careful control of conditions to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Interactions
The compound has been studied for its interactions with specific enzymes, suggesting potential roles in biochemical pathways. Preliminary studies indicate that it may affect enzyme activity involved in metabolic processes, although detailed mechanisms remain to be elucidated.
Pharmacological Potential
Ongoing research is exploring its potential as a precursor for pharmaceutical compounds. Its structural similarity to other biologically active compounds raises the possibility of it being developed into therapeutic agents targeting various diseases .
Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic syndromes. The results indicated a dose-dependent inhibition, highlighting its potential utility in managing conditions like diabetes and obesity.
Toxicological Assessment
Toxicological properties have been partially characterized; however, comprehensive studies are still required. Preliminary findings suggest it may cause irritation upon contact and might be harmful if inhaled or ingested. Further investigations are needed to fully assess its safety profile .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-methoxycyclobutane-1-carboxylate | C₈H₁₄O₃ | Lacks an additional methoxy group |
| Ethyl 3,3-dimethoxycyclobutanecarboxylate | C₉H₁₈O₄ | Ethyl group instead of methyl |
| Methyl cyclobutane-1-carboxylate | C₆H₁₀O₂ | No methoxy substituents; simpler structure |
This table illustrates how this compound stands out due to its unique dual methoxy substitution, which may enhance its reactivity and biological activity compared to structurally similar compounds .
Q & A
Q. What are the recommended synthetic routes for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, and what reaction conditions optimize yield?
The synthesis typically involves cyclobutane ring formation followed by esterification and methoxylation. A method analogous to cyclobutane carboxylate synthesis () suggests using sodium hydride as a base and methyl iodide for methylation in DMF or THF. Key steps include:
- Cyclization under inert atmosphere (N₂) at 60°C for 24–48 hours.
- Purification via silica gel chromatography (hexane/ethyl acetate) or reverse-phase C18 columns (acetonitrile/water). Reported yields for similar compounds range from 70–100%, depending on stoichiometric ratios and reaction time .
Table 1: Typical Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Solvent | THF or DMF |
| Temperature | 60°C |
| Base | NaH |
| Methylation Agent | CH₃I |
| Purification | Column Chromatography |
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- LCMS : To confirm molecular weight (MW = 188.22 g/mol) and detect impurities. Retention times for similar esters range 8–12 minutes under acetonitrile/water gradients .
- ¹H/¹³C NMR : Key signals include cyclobutane protons (δ 2.5–3.5 ppm), methoxy groups (δ 3.2–3.4 ppm), and ester carbonyl (δ 170–175 ppm) .
- HPLC : Purity >97% is achievable using C18 columns with UV detection at 210–254 nm .
Advanced Research Questions
Q. What strategies address contradictory data in reaction kinetics for cyclobutane carboxylate synthesis?
Discrepancies in rate constants or yields may arise from steric effects of the 1-methyl group or solvent polarity. To resolve these:
- Conduct kinetic profiling using Michaelis-Menten models (as in ) to identify rate-limiting steps.
- Compare THF (low polarity) vs. DMF (high polarity) to assess solvent effects on transition-state stabilization .
- Use DFT calculations to map energy barriers for cyclization and methoxylation steps .
Table 2: Example Kinetic Parameters (Cycloaddition Analog)
| Parameter | Value |
|---|---|
| Activation Energy (Eₐ) | ~50 kJ/mol |
| Rate Constant (k) | 0.02–0.05 s⁻¹ |
| Optimal Temp. | 60–80°C |
Q. How can computational tools guide retrosynthetic analysis for derivative synthesis?
Retrosynthesis platforms (e.g., Reaxys, PubChem) suggest precursors like 3,3-dimethoxycyclobutanecarboxylic acid and methylating agents. Key steps:
- Database mining : Identify analogous pathways (e.g., methyl 2-cyanocyclobutane-1-carboxylate synthesis in ).
- Feasibility scoring : Prioritize routes with high plausibility scores (>0.8) and minimal side reactions.
- Flow chemistry : Scale optimized pathways using continuous reactors to enhance reproducibility .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
The methoxy and ester groups hinder crystal lattice formation. Solutions include:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to improve nucleation.
- SHELX refinement : Employ single-crystal X-ray diffraction with SHELXL for high-resolution structure determination, adjusting parameters for disordered methoxy groups .
Methodological Notes
- Safety : Handle methyl iodide (CH₃I) in fume hoods due to toxicity; use nitrile gloves and eye protection .
- Data Validation : Cross-reference NMR/LCMS results with PubChem or EPA DSSTox entries to confirm spectral matches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
